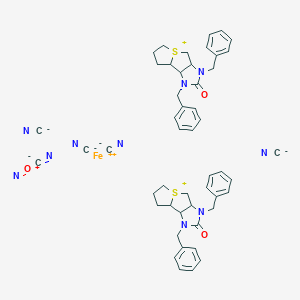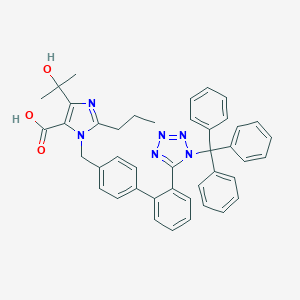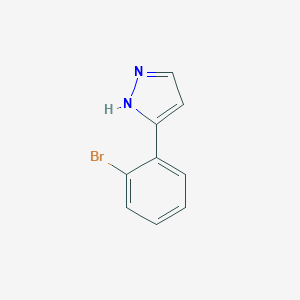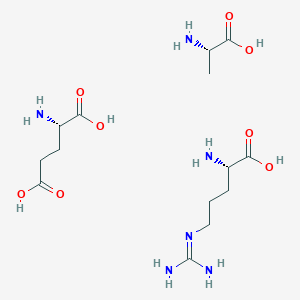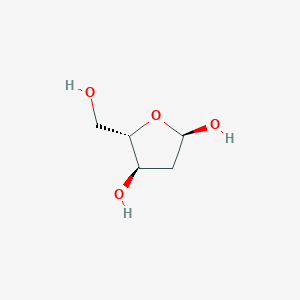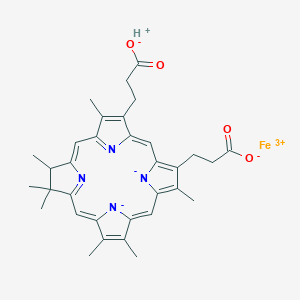
Ferric chlorin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ferric chlorin is a type of porphyrin that has been extensively studied for its potential applications in various fields of science. It is a complex molecule that is formed by the combination of iron and a chlorin ring. Ferric chlorin has been found to possess unique properties that make it an ideal candidate for use in scientific research.
科学的研究の応用
Ferric chlorin has been extensively studied for its potential applications in various fields of science. One of the most significant applications of ferric chlorin is in the field of photodynamic therapy (PDT). PDT is a type of cancer treatment that involves the use of light-activated drugs to kill cancer cells. Ferric chlorin has been found to be an effective photosensitizer, making it an ideal candidate for use in PDT.
作用機序
The mechanism of action of ferric chlorin in PDT involves the absorption of light energy by the molecule, which causes it to become excited. The excited ferric chlorin then reacts with oxygen to produce singlet oxygen, a reactive species that can damage cellular components and ultimately lead to cell death.
生化学的および生理学的効果
Ferric chlorin has been found to have a range of biochemical and physiological effects. In addition to its role as a photosensitizer in PDT, ferric chlorin has been found to have antioxidant properties, making it a potential therapeutic agent for a range of oxidative stress-related diseases. Ferric chlorin has also been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of using ferric chlorin in lab experiments is its high stability and solubility in water. This makes it easy to handle and use in a range of experimental setups. However, one of the limitations of using ferric chlorin is its high cost, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on ferric chlorin. One potential area of research is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another area of research is the development of new applications for ferric chlorin, such as in the development of new antimicrobial agents or the treatment of other diseases. Finally, there is a need for further research on the biochemical and physiological effects of ferric chlorin, particularly in relation to its potential use as an antioxidant or antimicrobial agent.
Conclusion
In conclusion, ferric chlorin is a complex molecule that has been extensively studied for its potential applications in various fields of science. Its unique properties make it an ideal candidate for use in scientific research, particularly in the field of photodynamic therapy. While there are some limitations to its use, there are also many potential future directions for research on ferric chlorin, making it an exciting area of study for scientists around the world.
合成法
Ferric chlorin is synthesized through a multistep process that involves the reaction of a porphyrin precursor with iron and a chlorin ring. The most common method for synthesizing ferric chlorin is the Adler-Longo method, which involves the reaction of a porphyrin with iron chloride and sodium hydroxide in the presence of a chlorin ring. The resulting product is then purified using various chromatography techniques to obtain pure ferric chlorin.
特性
CAS番号 |
117828-53-2 |
|---|---|
製品名 |
Ferric chlorin |
分子式 |
C33H35FeN4O4 |
分子量 |
607.5 g/mol |
IUPAC名 |
3-[18-(2-carboxylatoethyl)-3,7,8,12,12,13,17-heptamethyl-13H-porphyrin-21,22-diid-2-yl]propanoate;hydron;iron(3+) |
InChI |
InChI=1S/C33H38N4O4.Fe/c1-16-17(2)26-15-30-33(6,7)20(5)27(37-30)13-25-19(4)22(9-11-32(40)41)29(36-25)14-28-21(8-10-31(38)39)18(3)24(35-28)12-23(16)34-26;/h12-15,20H,8-11H2,1-7H3,(H4,34,35,36,37,38,39,40,41);/q;+3/p-3 |
InChIキー |
SLYZIQLDWVTYHU-UHFFFAOYSA-K |
SMILES |
[H+].CC1C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC(=N2)C1(C)C)[N-]5)C)C)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-].[Fe+3] |
正規SMILES |
[H+].CC1C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC(=N2)C1(C)C)[N-]5)C)C)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-].[Fe+3] |
同義語 |
ferric chlorin iron(III) chlorin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



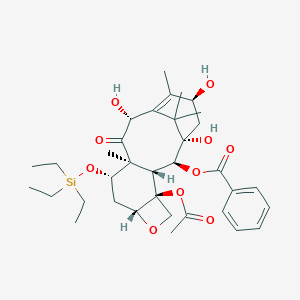
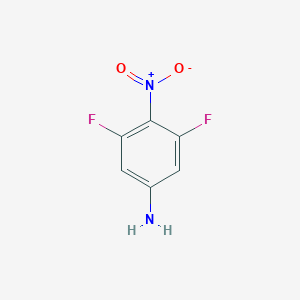
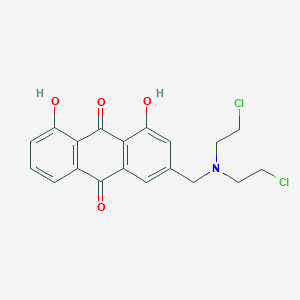
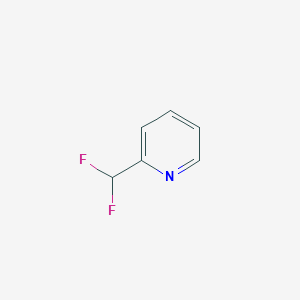
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)

![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)
